molecular formula C9H8O2 B12611147 6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one CAS No. 650624-70-7

6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one

Cat. No.: B12611147
CAS No.: 650624-70-7
M. Wt: 148.16 g/mol
InChI Key: YJIRBELVQIZQFI-UHFFFAOYSA-N
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Description

6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one is an organic compound belonging to the pyranone family This compound is characterized by its unique structure, which includes a pyran ring fused with a methyl and propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-buten-4-olide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the propynyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    4-Methyl-2H-pyran-2-one: Lacks the propynyl group, resulting in different chemical properties.

    6-Methyl-4-(prop-1-en-1-yl)-2H-pyran-2-one: Contains an alkene instead of an alkyne, leading to different reactivity.

Uniqueness: 6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one is unique due to its propynyl group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

650624-70-7

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

6-methyl-4-prop-1-ynylpyran-2-one

InChI

InChI=1S/C9H8O2/c1-3-4-8-5-7(2)11-9(10)6-8/h5-6H,1-2H3

InChI Key

YJIRBELVQIZQFI-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC(=O)OC(=C1)C

Origin of Product

United States

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